3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Overview
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 3-Cyanobenzylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds. This compound is used as a reactant in the synthesis of 3-Cyano aryl/heteroaryl derivatives . The role of this compound is to provide a boron atom for the Suzuki-Miyaura reaction .
Mode of Action
The mode of action of 3-Cyanobenzylboronic acid pinacol ester involves its interaction with a palladium catalyst in the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, which allows the formation of a new C-C bond. The boron atom in the 3-Cyanobenzylboronic acid pinacol ester is transferred to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The main biochemical pathway affected by 3-Cyanobenzylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of C-C bonds. The downstream effects include the synthesis of various organic compounds, including 3-Cyano aryl/heteroaryl derivatives .
Pharmacokinetics
Like other boronic acids and their derivatives, it is expected to have good stability and reactivity, which are important for its role in the suzuki-miyaura reaction .
Result of Action
The result of the action of 3-Cyanobenzylboronic acid pinacol ester is the formation of new organic compounds. For example, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives . These compounds can have various applications in organic chemistry and medicinal chemistry.
Action Environment
The action of 3-Cyanobenzylboronic acid pinacol ester is influenced by the reaction conditions of the Suzuki-Miyaura reaction . Factors such as the choice of catalyst, temperature, and solvent can affect the efficiency and selectivity of the reaction. The compound is generally stable under a variety of reaction conditions, which contributes to its utility in organic synthesis .
Biochemical Analysis
Biochemical Properties
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s dioxaborolane ring can form reversible covalent bonds with active site residues of these enzymes, modulating their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts, affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane ring can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, the benzonitrile group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that the compound’s effects on cellular function can persist, with some degradation products retaining biological activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects are important for determining the compound’s therapeutic window and safe dosage range in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-6-5-7-12(8-11)10-16/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRQVEBUMGQLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-57-9 | |
Record name | 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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